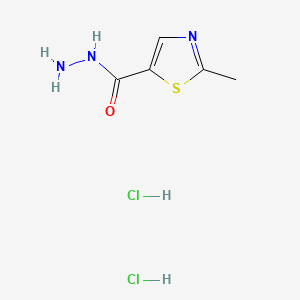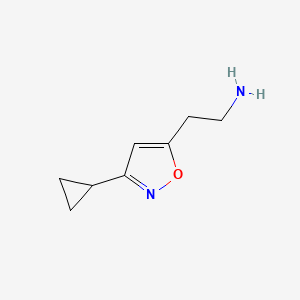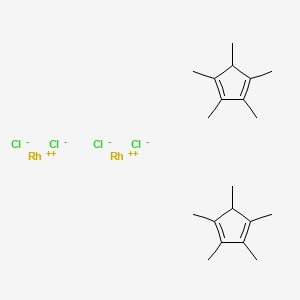
Bis(lambda2-rhodium(2+) ion) bis(1,2,3,4,5-pentamethylcyclopenta-1,3-diene) tetrachloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(lambda2-rhodium(2+) ion) bis(1,2,3,4,5-pentamethylcyclopenta-1,3-diene) tetrachloride: is a coordination compound featuring rhodium as the central metal ion. This compound is known for its unique structure and significant applications in various fields, including catalysis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(lambda2-rhodium(2+) ion) bis(1,2,3,4,5-pentamethylcyclopenta-1,3-diene) tetrachloride typically involves the reaction of rhodium chloride with 1,2,3,4,5-pentamethylcyclopenta-1,3-diene under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The product is then purified through crystallization or other suitable methods .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. Advanced purification techniques, such as column chromatography, may be employed to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the rhodium center is oxidized to a higher oxidation state.
Reduction: It can also participate in reduction reactions, where the rhodium center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where the 1,2,3,4,5-pentamethylcyclopenta-1,3-diene ligands can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Various ligands, such as phosphines or amines, can be used under mild conditions.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield rhodium(III) complexes, while substitution reactions can produce a variety of rhodium-ligand complexes .
Applications De Recherche Scientifique
Chemistry:
Biology and Medicine:
Anticancer Research: Rhodium complexes have shown potential in anticancer research due to their ability to interact with DNA and inhibit cancer cell growth.
Industry:
Mécanisme D'action
The mechanism of action of bis(lambda2-rhodium(2+) ion) bis(1,2,3,4,5-pentamethylcyclopenta-1,3-diene) tetrachloride involves the coordination of the rhodium center with various ligands. This coordination can alter the electronic properties of the rhodium ion, enabling it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific application, such as DNA interaction in anticancer research or activation of substrates in catalytic reactions .
Comparaison Avec Des Composés Similaires
Bis(dichloro(pentamethylcyclopentadienyl)rhodium): This compound has a similar structure but different ligands, leading to distinct properties and applications.
Pentamethylcyclopentadienylrhodium(III) chloride dimer: Another related compound with unique catalytic properties.
Uniqueness: Bis(lambda2-rhodium(2+) ion) bis(1,2,3,4,5-pentamethylcyclopenta-1,3-diene) tetrachloride is unique due to its specific ligand arrangement, which imparts distinct electronic and steric properties. These properties make it particularly effective in certain catalytic applications and research areas .
Propriétés
Formule moléculaire |
C20H32Cl4Rh2 |
|---|---|
Poids moléculaire |
620.1 g/mol |
Nom IUPAC |
1,2,3,4,5-pentamethylcyclopenta-1,3-diene;rhodium(2+);tetrachloride |
InChI |
InChI=1S/2C10H16.4ClH.2Rh/c2*1-6-7(2)9(4)10(5)8(6)3;;;;;;/h2*6H,1-5H3;4*1H;;/q;;;;;;2*+2/p-4 |
Clé InChI |
XPOXQTDUMBBGLJ-UHFFFAOYSA-J |
SMILES canonique |
CC1C(=C(C(=C1C)C)C)C.CC1C(=C(C(=C1C)C)C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Rh+2].[Rh+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


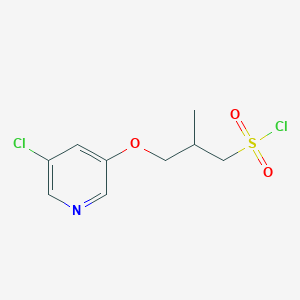
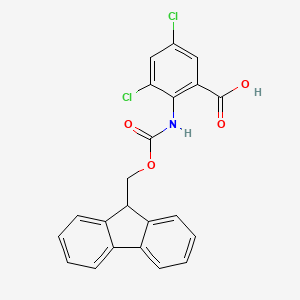
![3-((5-Methyl-1h-benzo[d]imidazol-2-yl)thio)propanal](/img/structure/B15300868.png)

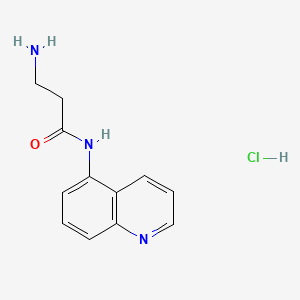


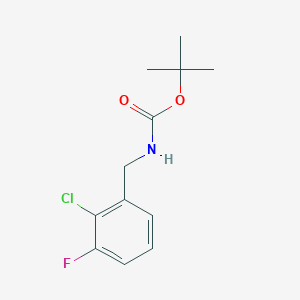
![1-[2-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one dihydrochloride](/img/structure/B15300908.png)
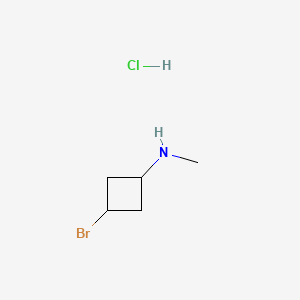
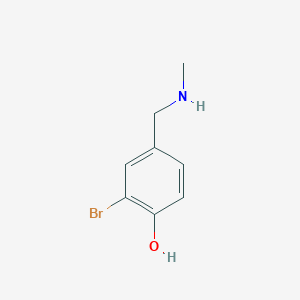
![rac-methyl (1R,3S,5R,6R)-6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B15300929.png)
